

in vitro antimicrobial activity of 2-Chloro-4-hydroxybenzamide

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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzamide

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An In-Depth Technical Guide to the In Vitro Antimicrobial Activity of **2-Chloro-4-hydroxybenzamide**

Abstract

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Benzamides, a versatile class of organic compounds, have long been a focal point in medicinal chemistry due to their wide range of pharmacological activities. This technical guide focuses on **2-Chloro-4-hydroxybenzamide**, a specific derivative whose antimicrobial potential is suggested by the demonstrated efficacy of its structural analogs. As direct studies on this compound are limited, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It provides the scientific rationale for investigating its antimicrobial properties, detailed, field-proven protocols for its evaluation, and a framework for interpreting the resulting data. By synthesizing information from closely related chloro-substituted salicylamides and standardized testing methodologies, this guide offers a complete roadmap for assessing the in vitro antimicrobial profile of **2-Chloro-4-hydroxybenzamide**.

Introduction: The Case for 2-Chloro-4-hydroxybenzamide

Benzamide derivatives are foundational scaffolds in numerous therapeutic agents, valued for their synthetic tractability and diverse biological effects.^[1] Within this class, salicylamides (2-hydroxybenzamides) are particularly noteworthy. The parent compound, salicylamide, is a known analgesic, and its derivatives, such as the anthelmintic drug Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), have demonstrated a broad spectrum of biological activities, including antibacterial and antiviral properties.^{[2][3]}

The specific compound, **2-Chloro-4-hydroxybenzamide**, combines the core salicylamide structure with a chlorine substituent. Halogenation is a common strategy in drug design to enhance membrane permeability and metabolic stability, often leading to improved potency. While direct antimicrobial data for **2-Chloro-4-hydroxybenzamide** is not extensively published, compelling evidence from closely related analogs provides a strong impetus for its investigation. For instance, various 4-chloro and 5-chloro-2-hydroxybenzamide derivatives have shown significant bactericidal activity, particularly against challenging pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA).^{[4][5]}

This guide provides the necessary technical framework to systematically evaluate the in vitro antimicrobial activity of **2-Chloro-4-hydroxybenzamide**, from foundational assays to mechanistic insights.

Physicochemical Profile of 2-Chloro-4-hydroxybenzamide

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological investigation. These properties influence solubility, stability, and interaction with biological systems.

Table 1: Physicochemical Properties of **2-Chloro-4-hydroxybenzamide**

Property	Value	Source
CAS Number	1046818-83-0	[6]
Molecular Formula	C ₇ H ₆ CINO ₂	[6]
Molecular Weight	171.58 g/mol	[6]
IUPAC Name	2-chloro-4-hydroxybenzamide	[7]
SMILES	OC1=CC(Cl)=C(C(N)=O)C=C1	[6]

Evidence from Structural Analogs: Building a Rationale

The antimicrobial potential of **2-Chloro-4-hydroxybenzamide** is strongly supported by studies on its isomers and more complex derivatives. Research has consistently shown that the chloro-substituted 2-hydroxybenzamide scaffold is a potent pharmacophore against Gram-positive bacteria.

A key study investigated a series of 4- and 5-chloro-2-hydroxy-N-phenyl-benzamides against MRSA isolates.[\[4\]](#)[\[5\]](#) The findings from this research are critical as they establish a benchmark for what might be expected from our target compound. For example, compounds like 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide exhibited rapid, concentration-dependent bactericidal effects against MRSA.[\[4\]](#) The primary difference lies in the substitution at the amide nitrogen, but the core chloro-hydroxybenzamide ring is conserved.

Table 2: Antimicrobial Activity of Selected Structural Analogs

Compound	Organism	MIC (µg/mL)	MBC (µg/mL)	Reference
5-chloro-2-hydroxy-N-...-benzamide (1f)	MRSA 63718	Not specified	Not specified	[4][5]
4-chloro-2-hydroxy-N-...-benzamide (1g)	MRSA 63718	Not specified	Not specified	[4][5]
2-chloro-N-phenylacetamide	Candida albicans	128 - 256	512 - 1024	[8]
2-hydroxy-4-methoxybenzaldehyde	Staphylococcus aureus	1024	>1024	[9]

Note: Specific MIC/MBC values for compounds 1f and 1g were presented graphically in the source material as multiples of MIC rather than absolute concentrations, but their potent bactericidal activity was clearly established.

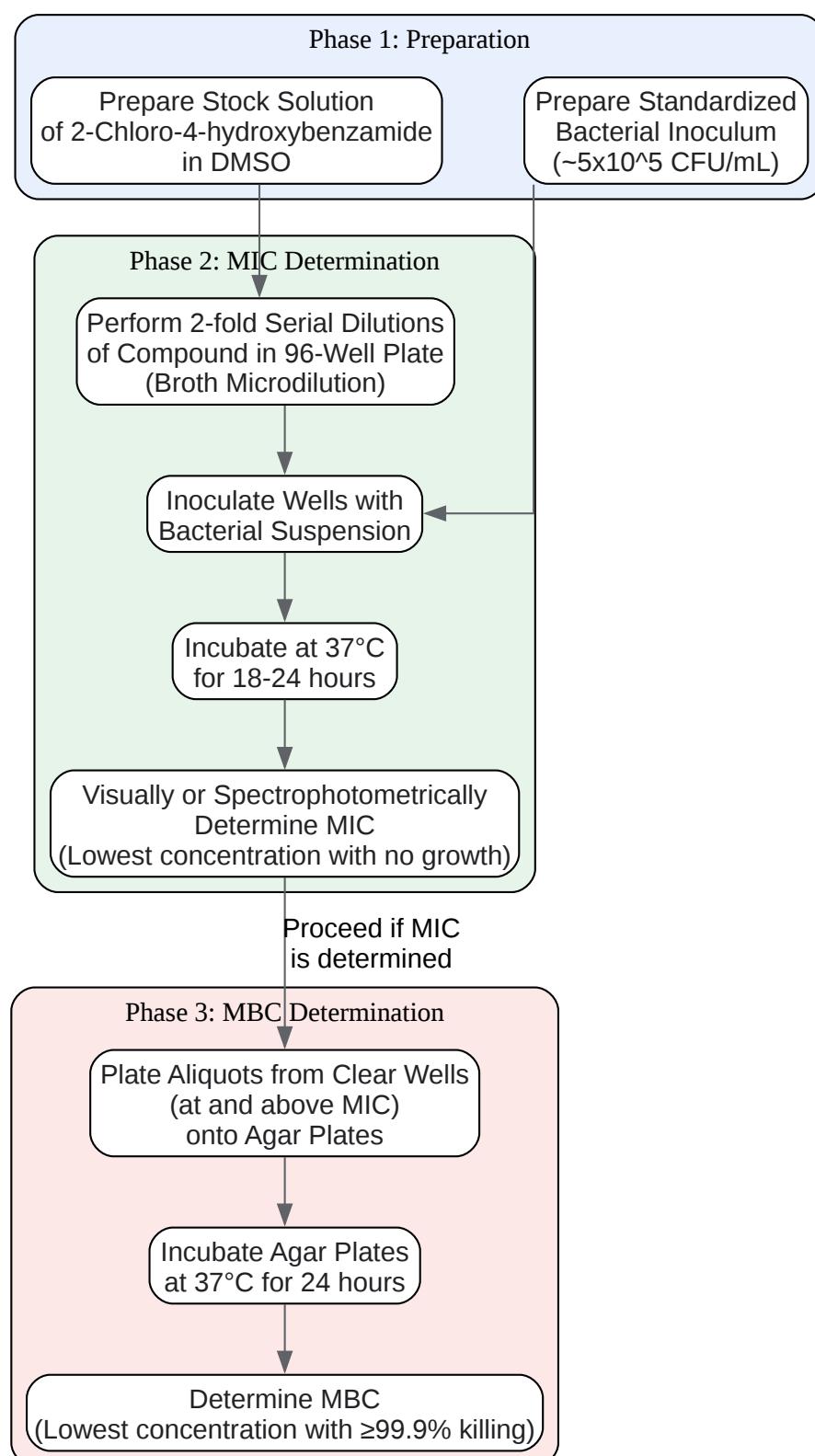
These findings suggest that the mechanism of action may involve disruption of the bacterial cell membrane or other essential cellular processes, leading to cell death rather than mere growth inhibition.[9]

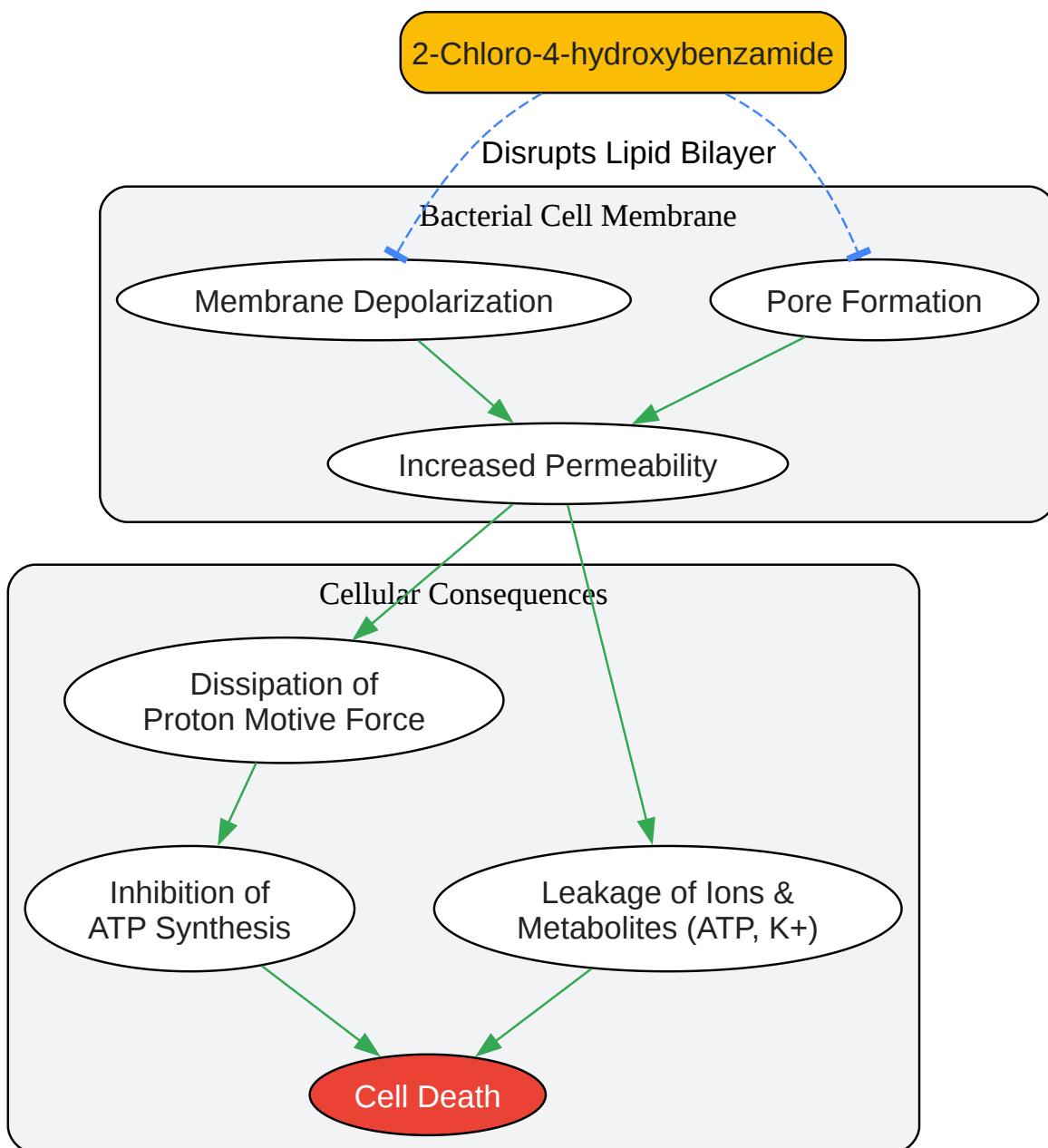
Experimental Protocols for Antimicrobial Evaluation

To ensure reproducibility and comparability of results, standardized testing methodologies are paramount. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a global authority in susceptibility testing.[10][11][12]

Workflow for In Vitro Antimicrobial Susceptibility Testing

The overall process follows a logical progression from determining the minimum concentration that inhibits growth (MIC) to the minimum concentration that kills the organism (MBC).





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Caption: Hypothesized mechanism via cell membrane disruption.

This proposed pathway suggests the compound integrates into the bacterial membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, dissipation of the proton motive force required for energy production, and

ultimately, cell death. [9] Verifying this hypothesis would require further experiments, such as membrane potential assays and measuring intracellular ATP levels.

Conclusion

While **2-Chloro-4-hydroxybenzamide** remains a relatively understudied molecule, its chemical structure and the potent antimicrobial activity of its close analogs make it a compelling candidate for further investigation. Its simple, synthetically accessible scaffold is advantageous for future medicinal chemistry efforts. By employing the standardized, robust protocols detailed in this guide—from MIC and MBC determination to mechanistic exploration—researchers can effectively and reliably characterize its *in vitro* antimicrobial profile. The data generated will be crucial in determining its potential as a lead compound in the critical fight against antimicrobial resistance.

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